NH2-KLGADTDGEQDQHMTYGGQ-COOH
Description
Foundational Principles and Significance of Peptides in Biochemistry and Molecular Biology
Peptides are biologically significant molecules composed of amino acids linked by peptide bonds. quora.combyjus.comwikipedia.org They are distinguished from proteins based on their shorter length, typically considered to be between 2 and 50 amino acids. byjus.comnih.gov This smaller size can confer advantages such as enhanced stability and faster diffusion compared to larger proteins, while still allowing for specific binding to target molecules. quora.com
In the vast landscape of molecular biology, peptides serve a multitude of functions. quora.combyjus.com They can act as hormones, neurotransmitters, and signaling molecules, regulating a wide array of physiological processes. quora.comnih.govlongdom.org For instance, some peptides can bind to receptors on a cell's surface and initiate a cellular response. quora.com Others are crucial structural components of cells and tissues. quora.com The diverse biological activities of peptides, including antimicrobial, antihypertensive, and antioxidant effects, underscore their importance. nih.govlongdom.org
The study of peptides is also a cornerstone of biomedical research. They are instrumental in the development of antibodies, as synthetic peptides can be used to generate antibodies that target specific proteins. byjus.com Furthermore, peptides are widely used in mass spectrometry and in the detailed study of protein structure and function. byjus.com The ability to synthesize peptides with specific sequences, such as NH2-KLGADTDGEQDQHMTYGGQ-COOH, provides researchers with powerful tools to probe biological systems and develop new therapeutic strategies. longdom.orgmedchemexpress.com
Overview of Academic Research Trajectories for Linear Peptides, Exemplified by this compound
Linear peptides, which consist of a single, unbranched chain of amino acids, represent a significant area of academic research. frontiersin.organnualreviews.org Much of this research focuses on understanding their structure, function, and potential applications. While some short linear peptides can exist as an ensemble of rapidly interconverting conformations in solution, others can adopt stable secondary structures, such as α-helices, often in the presence of membranes. frontiersin.organnualreviews.org
The specific peptide, this compound, is a synthetic peptide chain. medchemexpress.commedchemexpress.commedchemexpress.com Its sequence is Lys-Leu-Gly-Ala-Asp-Thr-Asp-Gly-Glu-Gln-Asp-Gln-His-Met-Thr-Tyr-Gly-Gly-Gln. medchemexpress.com While detailed academic studies on this particular peptide are not widely published, its availability from commercial suppliers for research use suggests its potential utility in various scientific investigations. medchemexpress.commedchemexpress.commedchemexpress.commendel-museum.commyskinrecipes.comlabshake.commedchemexpress.euimmograf.com The properties of this peptide can be predicted based on its amino acid composition, providing a starting point for its potential research applications.
| Property | Value |
| Molecular Formula | C83H127N25O34S |
| Molecular Weight | 2051.11 |
| Sequence | KLGADTDGEQDQHMTYGGQ |
Table 1: Physicochemical Properties of this compound. medchemexpress.com
Research on linear peptides like this compound often follows several trajectories. One major area is in the field of proteomics, where synthetic peptides are used as standards or as tools to identify and quantify proteins in complex mixtures. oup.comnih.govnih.govbohrium.com Another significant research direction is in drug discovery and development. frontiersin.orgbohrium.comscilit.com Peptides can be designed to bind to specific biological targets with high affinity and specificity, making them attractive candidates for new therapeutics. frontiersin.orgscilit.com The computational design of linear peptide binders for specific targets is a rapidly advancing field. arxiv.org Furthermore, linear peptides are studied for their potential as biomaterials, where their self-assembling properties can be harnessed for applications in tissue engineering and drug delivery. longdom.org
Current Challenges and Opportunities in Peptide-Centric Academic Investigations
Despite their immense potential, peptide-centric research faces several challenges. One of the primary hurdles is the proteolytic instability of peptides, meaning they can be quickly broken down by enzymes in the body. frontiersin.orgbohrium.com This can lead to a short half-life, limiting their therapeutic efficacy. conceptlifesciences.com Additionally, the oral bioavailability of peptides is often low, and they can have difficulty crossing biological barriers to reach their intracellular targets. frontiersin.orgconceptlifesciences.com The synthesis of complex peptides can also be costly and time-consuming. conceptlifesciences.comresearchgate.net
However, these challenges are also driving innovation and creating new opportunities in the field. To overcome stability issues, researchers are developing various strategies, such as cyclization (forming a ring structure), incorporating non-natural amino acids, and using chemical modifications to make peptides more resistant to degradation. frontiersin.orgscilit.comconceptlifesciences.com Advances in drug delivery systems, such as the use of nanoparticles and peptide-drug conjugates, are being explored to improve bioavailability and targeting. frontiersin.orgscilit.com
The growing understanding of peptide-protein interactions is opening up new avenues for designing highly specific and potent peptide-based drugs. wikipedia.org The development of sophisticated computational tools for peptide design and structure prediction is also accelerating the pace of research. arxiv.orgoup.comoup.com As the field continues to evolve, peptide-centric investigations hold the promise of delivering novel solutions for a wide range of scientific and medical challenges. longdom.orgbohrium.com
Properties
Molecular Formula |
C₈₃H₁₂₇N₂₅O₃₄S |
|---|---|
Molecular Weight |
2051.11 |
InChI |
InChI=1S/C83H127N25O34S/c1-37(2)25-50(102-70(128)44(85)9-7-8-23-84)71(129)92-34-60(116)95-38(3)69(127)101-55(30-66(125)126)80(138)108-68(40(5)110)82(140)106-53(28-64(121)122)73(131)93-35-62(118)96-45(17-21-63(119)120)74(132)98-46(14-18-56(86)112)76(134)104-54(29-65(123)124)79(137)99-47(15-19-57(87)113)75(133)103-52(27-42-31-89-36-94-42)78(136)100-48(22-24-143-6)77(135)107-67(39(4)109)81(139)105-51(26-41-10-12-43(111)13-11-41)72(130)91-32-59(115)90-33-61(117)97-49(83(141)142)16-20-58(88)114/h10-13,31,36-40,44-55,67-68,109-111H,7-9,14-30,32-35,84-85H2,1-6H3,(H2,86,112)(H2,87,113)(H2,88,114)(H,89,94)(H,90,115)(H,91,130)(H,92,129)(H,93,131)(H,95,116)(H,96,118)(H,97,117)(H,98,132)(H,99,137)(H,100,136)(H,101,127)(H,102,128)(H,103,133)(H,104,134)(H,105,139)(H,106,140)(H,107,135)(H,108,138)(H,119,120)(H,121,122)(H,123,124)(H,125,126)(H,141,142) |
InChI Key |
DTPOZUWLLSLAFQ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Advanced Methodologies for the Chemical Synthesis of Nh2 Klgadtdgeqdqhmtyggq Cooh
Strategic and Tactical Considerations in Peptide Synthesis Design
The successful synthesis of a 21-mer peptide like NH2-KLGADTDGEQDQHMTYGGQ-COOH hinges on a well-designed strategy that optimizes each step of the process, from the selection of protecting groups to the final cleavage from the solid support. The primary methods for peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), with hybrid approaches combining the advantages of both.
Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for the chemical synthesis of peptides. The process involves covalently attaching the C-terminal amino acid (Glutamine, Gln) to an insoluble polymer resin. The peptide chain is then assembled in a stepwise manner from the C-terminus to the N-terminus by sequentially adding protected amino acids. A key advantage of SPPS is that excess reagents and soluble by-products are easily removed by filtration and washing after each reaction cycle, which drives the reactions to completion. This methodology is highly amenable to automation and is the preferred strategy for synthesizing peptides of the length of this compound.
To control the chemical reactions and prevent unwanted side reactions, temporary and permanent protecting groups are used. The two predominant orthogonal strategies in SPPS are tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) chemistry.
The Fmoc/tBu strategy is the more modern approach and is favored due to its milder reaction conditions.
Temporary Nα-protection: The Fmoc group protects the N-terminus of the incoming amino acid. It is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like N,N-Dimethylformamide (DMF).
Permanent side-chain protection: The reactive side chains of amino acids (e.g., the carboxyl groups of Aspartic Acid and Glutamic Acid, the hydroxyl groups of Threonine and Tyrosine, and the amino groups of Lysine (B10760008) and Histidine) are protected by acid-labile groups such as tert-Butyl (tBu), Boc, or Trityl (Trt).
Final Cleavage: These permanent protecting groups, along with the bond linking the finished peptide to the resin, are removed simultaneously in a final step using a strong acid, most commonly Trifluoroacetic Acid (TFA).
The Boc/Bzl strategy is the original SPPS method.
Temporary Nα-protection: It uses the acid-labile Boc group, which is removed with a moderately strong acid like TFA at each cycle.
Permanent side-chain protection: Side chains are protected with groups like Benzyl (Bzl), which require a very strong and hazardous acid, such as Hydrofluoric Acid (HF), for removal during the final cleavage step.
For the synthesis of this compound, the Fmoc/tBu strategy is generally preferred because the repeated use of acid in the Boc strategy can degrade the growing peptide chain, and the final HF cleavage step requires specialized equipment.
| Strategy | Temporary Nα-Protecting Group | Deprotection Condition | Permanent Side-Chain Protection | Final Cleavage Condition | Advantages | Disadvantages |
| Fmoc/tBu | Fmoc (Base-labile) | 20-50% Piperidine in DMF | tBu, Boc, Trt (Acid-labile) | Strong Acid (e.g., TFA) | Milder conditions, true orthogonality. | Base-labile Fmoc group can be sensitive. |
| Boc/Bzl | Boc (Acid-labile) | Moderate Acid (e.g., TFA) | Bzl (Strong acid-labile) | Strong Acid (e.g., HF) | Robust chemistry. | Harsh acidic conditions, use of toxic HF. |
The formation of the peptide (amide) bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound chain is a critical step. This reaction requires an activating agent, known as a coupling reagent, to enhance the reactivity of the carboxyl group. For a 21-mer peptide, highly efficient coupling is essential at every step to maximize the final yield of the full-length product.
Common classes of coupling reagents include:
Carbodiimides: Such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These are often used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to improve reaction rates and suppress side reactions like racemization.
Phosphonium Salts: Including (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). These offer high coupling efficiency but can be more expensive.
Aminium/Uronium Salts: This is the most popular class of reagents, known for high efficiency and low side-product formation. Examples include HBTU, HATU, HCTU, and COMU. HATU is particularly effective for difficult couplings, while COMU is noted for its high solubility and efficiency.
Optimizing reaction conditions such as temperature, reaction time, and solvent is also crucial. Solvents like DMF or N-Methyl-2-pyrrolidone (NMP) are typically used to swell the resin and facilitate the reaction.
| Reagent Class | Examples | Key Characteristics |
| Carbodiimides | DCC, EDC | Cost-effective; requires additives (e.g., HOBt, Oxyma) to reduce side reactions. |
| Phosphonium Salts | BOP, PyBOP | High efficiency with low risk of racemization. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Very high reactivity and efficiency; popular choice for complex or long peptides. |
Microwave-assisted peptide synthesis (MW-SPPS) is a significant technological advancement that enhances the efficiency of SPPS. By applying microwave energy, the reaction system can be heated rapidly and uniformly, which dramatically accelerates both the deprotection and coupling steps.
The advantages of using microwave irradiation for synthesizing this compound include:
Increased Speed: Reaction times for coupling and deprotection can be reduced from hours to minutes, significantly shortening the total synthesis time for the 21-mer peptide.
Improved Purity: Faster reactions at controlled temperatures can minimize side reactions and reduce the aggregation of the growing peptide chain, leading to a higher purity of the crude product.
Enhanced Efficiency: Microwave energy can help drive difficult coupling reactions to completion, which might otherwise result in deletion sequences.
Reduced Waste: High-efficiency microwave synthesizers can reduce solvent and reagent consumption by up to 95% compared to conventional methods.
The repetitive, cyclical nature of SPPS makes it ideally suited for automation. Automated peptide synthesizers perform all the necessary steps, including reagent delivery, mixing, washing, and deprotection, with high precision and reproducibility. For a peptide of 21 residues, automation ensures consistency over the numerous cycles required for its assembly.
Modern automated synthesizers offer a range of capabilities:
Batch Synthesizers: Instruments with one or more reaction vessels can produce milligrams to kilograms of a single peptide.
Parallel Synthesizers: These systems can synthesize multiple different peptides simultaneously in separate reaction vessels, which is useful for research and screening purposes.
Microwave Synthesizers: Many automated systems now incorporate microwave technology to combine the benefits of automation with the speed and efficiency of microwave-assisted synthesis.
Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, is the classical method where all reactions occur in a homogeneous solution. Unlike SPPS, the growing peptide is not attached to a solid support. A key advantage of LPPS is that the intermediate peptide fragments can be purified after each step, which can lead to a very high-purity final product. However, this purification process is labor-intensive and time-consuming, making LPPS impractical for synthesizing long peptides like a 21-mer from scratch.
A more viable strategy for a peptide of this length is the hybrid approach . This method combines the strengths of both SPPS and LPPS.
Several smaller, protected peptide fragments (e.g., 2-4 segments) of the main this compound sequence are first synthesized rapidly and efficiently using automated SPPS.
These fragments are then cleaved from the resin, purified, and characterized.
Finally, the purified fragments are joined together in solution using LPPS techniques to form the full-length 21-amino acid peptide.
This hybrid strategy leverages the speed of SPPS for creating the building blocks and the precision of LPPS for the final assembly, making it an effective method for producing longer, high-quality peptides.
Liquid-Phase Peptide Synthesis (LPPS) and Hybrid Approaches
Post-Synthetic Processing and Purification of this compound
Following synthesis, the crude peptide must undergo rigorous purification to remove impurities such as truncated sequences, deletion sequences, and residual protecting groups. lcms.czalfa-chemistry.com
Chromatography is the cornerstone of peptide purification, separating molecules based on their physicochemical properties. thermofisher.com
RP-HPLC is the most widely used method for the purification of synthetic peptides. lcms.cz The separation is based on the hydrophobic character of the peptide. The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica), and a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase is used for elution. lcms.cz More hydrophobic peptides interact more strongly with the stationary phase and thus elute at higher concentrations of the organic solvent.
For this compound, the elution profile would be determined by the collective hydrophobicity of its constituent amino acids. Trifluoroacetic acid (TFA) is a common ion-pairing agent used in the mobile phase to improve peak shape and resolution. lcms.cz
While RP-HPLC is highly effective, orthogonal purification techniques are often necessary to achieve the desired level of purity. waters.com
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. proteogenix.science The crude peptide is passed through a column containing porous beads. Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. sepax-tech.comnih.gov SEC is particularly useful for removing very large or very small impurities. For peptides under 10,000 Da, specific column matrices and mobile phase conditions are required to minimize interactions between the peptide and the column matrix. sepax-tech.comtechnosaurus.co.jp
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. alfa-chemistry.comnih.gov The peptide is loaded onto a column with a charged stationary phase. In cation-exchange chromatography, a negatively charged stationary phase is used to bind positively charged peptides, while in anion-exchange chromatography, a positively charged stationary phase binds negatively charged peptides. waters.comjackwestin.com The bound peptides are then eluted by changing the pH or increasing the salt concentration of the mobile phase. waters.com Given the presence of acidic (Aspartic Acid, Glutamic Acid) and basic (Lysine, Histidine) residues in this compound, IEX is a highly suitable purification method. nih.gov It can be used as a preliminary purification step before RP-HPLC to reduce the impurity load on the high-resolution column. downstreamcolumn.combio-works.com
The following table summarizes these chromatographic techniques:
| Technique | Principle of Separation | Application for this compound |
|---|---|---|
| RP-HPLC | Hydrophobicity. lcms.cz | Primary high-resolution purification step. |
| SEC | Molecular size. proteogenix.science | Removal of aggregates or very small impurities. sepax-tech.com |
| IEX | Net charge. alfa-chemistry.comnih.gov | Orthogonal purification based on the peptide's charged residues. waters.combio-works.com |
Electrophoresis separates molecules based on their migration in an electric field, which is dependent on their size, shape, and charge. jackwestin.comuvm.edu While primarily an analytical technique, preparative electrophoretic methods can be used for peptide purification.
Capillary electrophoresis (CE) is a high-resolution technique that can be used for both analysis and small-scale purification of peptides. nih.gov The separation occurs in a narrow capillary tube, and the method is known for its high efficiency and speed. nih.gov
For larger-scale purification, techniques like isoelectric focusing (IEF) can be employed. mdpi.com In IEF, peptides migrate through a pH gradient until they reach their isoelectric point (pI), the pH at which their net charge is zero, at which point they stop migrating. mdpi.com This allows for the separation of peptides with different pI values.
Advanced Chromatographic Purification Techniques
Chemoenzymatic Peptide Synthesis Approaches for this compound
Chemoenzymatic peptide synthesis combines the advantages of chemical synthesis with the catalytic prowess of enzymes, typically proteases, to form peptide bonds. researchgate.net This hybrid strategy offers a greener and more efficient route for producing complex peptides. researchgate.net The enzymatic step can be governed by two distinct mechanisms: equilibrium-controlled synthesis and kinetically controlled synthesis. researchgate.net
In equilibrium-controlled synthesis, the reaction equilibrium is shifted towards peptide bond formation, often by altering the reaction medium, for instance, by using water-miscible organic solvents or biphasic systems to reduce water activity. Kinetically controlled synthesis, on the other hand, utilizes an activated acyl donor (typically an ester or amide) and relies on the enzyme's ability to catalyze the rapid aminolysis of this activated intermediate by a nucleophilic amino component. researchgate.net This latter approach is generally faster and less prone to enzymatic hydrolysis of the product.
Several classes of proteases are employed in chemoenzymatic synthesis, including serine proteases (e.g., α-chymotrypsin, subtilisin) and cysteine proteases (e.g., papain, bromelain). researchgate.net The choice of enzyme is critical and depends on its substrate specificity. For the synthesis of a complex peptide like this compound, a strategic selection of enzymes would be necessary to catalyze the formation of specific peptide bonds within the sequence.
For instance, subtilisin, a serine protease, has been effectively used in the condensation of peptide fragments. One notable application involved the ligation of a 12-residue peptide ester to a 3-residue glycopeptide amide in a buffered mixture of water and DMF (1:9), demonstrating the enzyme's utility in joining larger, protected peptide segments. springernature.com Papain, a cysteine protease, is another versatile enzyme for peptide synthesis, often utilized due to its broad substrate specificity. acs.orgkyoto-u.ac.jp It has been shown to effectively catalyze the polymerization of amino acid esters in aqueous media, with reaction yields being highly dependent on factors such as pH and substrate concentration. nih.gov For example, the synthesis of oligo-tyrosine peptides using papain achieved a yield of 79% at a pH of 6.5 and an initial substrate concentration of 75 mM. nih.gov
The following table summarizes representative findings from chemoenzymatic peptide synthesis studies that are relevant to the potential synthesis of this compound, illustrating the impact of different enzymes and reaction conditions on the outcome of the synthesis.
| Acyl Donor | Nucleophile | Enzyme | Solvent System | pH | Temperature (°C) | Yield (%) | Reference |
| L-tyrosine ethyl ester | L-tyrosine ethyl ester | Papain | Aqueous | 6.5 | 30 | 79 | nih.gov |
| Boc-Gly | Phe-OMe | Immobilized Papain | CH2Cl2-buffer | 9.0 | Not Specified | Up to 62 | ias.ac.in |
| 12-residue peptide ester | 3-residue glycopeptide amide | Subtilisin | Water/DMF (1:9) | Not Specified | Not Specified | Not Specified | springernature.com |
| HisGly-OEt·2HCl | HisGly-OEt·2HCl | Papain | Phosphate (B84403) buffer | 8.0 | 40 | 32 | kyoto-u.ac.jp |
These examples underscore the potential of chemoenzymatic strategies for the synthesis of this compound, offering a pathway to improved efficiency and stereochemical purity. A carefully designed chemoenzymatic route would likely involve a combination of chemical and enzymatic steps, leveraging the strengths of each to assemble this complex peptide target.
Comprehensive Structural Elucidation and Conformational Analysis of Nh2 Klgadtdgeqdqhmtyggq Cooh
High-Resolution Nuclear Magnetic resonance (NMR) Spectroscopy for Solution Structure
NMR spectroscopy is a powerful, non-invasive technique for determining the structure and dynamics of peptides in a solution state that mimics their physiological environment. springernature.comnih.govspringernature.comuq.edu.au For a peptide of the size of NH2-KLGADTDGEQDQHMTYGGQ-COOH, a suite of multidimensional NMR experiments is required to resolve the complex web of signals and extract meaningful structural information. nih.gov
Sequential Resonance Assignment using 1D and 2D NMR Techniques (e.g., COSY, TOCSY, NOESY)
The foundational step in any NMR structural study is the sequential resonance assignment, which involves assigning every proton signal to its specific amino acid residue within the peptide chain. uzh.ch This process is analogous to creating a detailed map of the molecule's protons.
1D ¹H NMR : The one-dimensional proton NMR spectrum provides the initial overview of the proton environment. However, for a 19-residue peptide, severe signal overlap makes it impossible to assign individual resonances from this spectrum alone. uzh.ch
2D TOCSY (Total Correlation Spectroscopy) : This experiment is crucial for identifying the spin systems of the individual amino acid residues. nmims.edu It establishes through-bond correlations between all protons within a single amino acid, allowing, for instance, the amide proton (HN) of an Alanine residue to be connected to its alpha-proton (Hα) and its methyl protons (Hβ). chemrxiv.org
2D COSY (Correlation Spectroscopy) : COSY spectra are used to identify protons that are coupled through two or three chemical bonds, complementing the information from TOCSY and helping to confirm amino acid types. nmims.edu
2D NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment is the key to linking the individual amino acid spin systems together in their correct sequence. uzh.ch It detects through-space correlations between protons that are close to each other (typically < 5 Å), irrespective of whether they are on the same residue. youtube.com The crucial "sequential walk" is performed by observing NOE cross-peaks between the amide proton of one residue (i) and the alpha-proton of the preceding residue (i-1), effectively stepping from one amino acid to the next along the peptide backbone. chemrxiv.orgresearchgate.net
| Residue (i) | Intra-residue NOEs (Hα to side chain) | Sequential NOEs (Hα(i-1) to HN(i)) | Medium-Range NOEs |
|---|---|---|---|
| Asp (D5) | Hα - Hβ2, Hβ3 | Ala4 Hα → Asp5 HN | - |
| Thr (T6) | Hα - Hβ, Hγ2 | Asp5 Hα → Thr6 HN | Ala4 Hα → Thr6 HN |
| Asp (D7) | Hα - Hβ2, Hβ3 | Thr6 Hα → Asp7 HN | - |
| Gly (G8) | - | Asp7 Hα → Gly8 HN | Asp5 Hα → Gly8 HN |
Determination of Three-Dimensional Conformation via Nuclear Overhauser Effect (NOE) Constraints
Once sequential assignments are complete, the NOESY spectrum becomes a rich source of distance constraints that are used to calculate the peptide's 3D structure. nih.gov The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two interacting protons (NOE ∝ 1/r⁶), providing a sensitive measure of their spatial proximity. nmims.edu
Short-range NOEs : Connectivities between protons on adjacent residues (i, i+1) help define the local backbone torsion angles (phi, psi).
Medium-range NOEs : Connectivities between residues further apart (e.g., i to i+2, i+3, i+4) are powerful indicators of secondary structure elements like α-helices and β-turns. uic.edu For example, a series of Hα(i) to HN(i+3) NOEs is a hallmark of an α-helix.
These experimentally derived distance constraints are used as input for computational structure calculation programs (e.g., CYANA, CNS), which generate an ensemble of 3D structures consistent with the NMR data. digitellinc.com
Investigation of Conformational Dynamics and Exchange Processes
Peptides are not static molecules; they exhibit a range of motions from local side-chain rotations to larger-scale backbone fluctuations. NMR is uniquely suited to probe these dynamics. mdpi.com
Amide Proton Exchange : The exchange rate of amide protons with solvent (typically D₂O) provides information about their solvent accessibility and involvement in stable hydrogen bonds. Protons buried within the core of the structure or participating in hydrogen bonds in helices or sheets will exchange much more slowly. chemrxiv.org
Relaxation Measurements (T1, T2, and heteronuclear NOE) : By measuring the relaxation rates of ¹⁵N nuclei (if isotopically labeled), one can derive information about the flexibility of the peptide backbone on a per-residue basis. Regions with high flexibility will have different relaxation parameters than more rigid, structured regions.
Line Shape Analysis : The shape and width of NMR signals can indicate the presence of conformational exchange processes occurring on the NMR timescale. If a residue is exchanging between two or more different conformations, its corresponding NMR peak may be broadened.
Application of Isotopic Labeling (e.g., ¹³C, ¹⁵N) for Enhanced Spectral Resolution and Assignment
For a 19-residue peptide, the ¹H NMR spectrum can be very crowded. nih.gov To overcome this, the peptide can be synthesized using amino acids that are uniformly enriched with stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). americanpeptidesociety.org This isotopic labeling strategy dramatically enhances spectral resolution and enables more powerful NMR experiments. nih.govportlandpress.com
Increased Dimensionality : Labeling allows for 3D and 4D NMR experiments (e.g., HNCO, HNCA, HNCACB), which correlate the amide proton and nitrogen with the carbon atoms of the same and preceding residues. This spreads the crowded proton signals into additional dimensions, greatly simplifying the assignment process and making it more robust.
Enhanced Sensitivity : Modern NMR techniques take advantage of the properties of these isotopes to improve the signal-to-noise ratio, which is particularly beneficial for larger molecules or samples at low concentration. americanpeptidesociety.org
Spin Labeling for EPR Spectroscopy to Probe Local Environment and Dynamics
Site-directed spin labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy offers a complementary approach to NMR for studying peptide structure and dynamics. nih.gov This method involves introducing a stable nitroxide spin label at a specific site in the peptide sequence, typically by replacing a native amino acid with a cysteine residue and chemically attaching the label. nih.gov
The EPR spectrum of the spin label is sensitive to its local environment and mobility. vanderbilt.edu By analyzing the spectral line shape, one can infer whether the labeled site is in a structured or flexible region of the peptide. uni-osnabrueck.de Furthermore, by introducing two spin labels at different positions, the distance between them can be measured (up to ~80 Å), providing valuable long-range distance information that can be difficult to obtain from NOE data alone. nih.gov
Advanced Mass Spectrometry (MS) for Primary and Modified Structure Analysis
Mass spectrometry is an essential analytical tool that provides precise mass measurements, confirming the peptide's molecular weight and, crucially, its primary amino acid sequence. nih.gov For this compound, the theoretical monoisotopic mass is 2145.93 Da.
Ionization Techniques : Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to convert the peptide into gas-phase ions with minimal fragmentation. nih.govtandfonline.com
Tandem Mass Spectrometry (MS/MS) : This is the cornerstone of peptide sequencing. mtoz-biolabs.comnih.gov In an MS/MS experiment, the intact peptide ion (the precursor ion) is selected and then fragmented inside the mass spectrometer, typically through collision-induced dissociation (CID). creative-proteomics.com The peptide backbone preferentially breaks at the amide bonds, generating a series of fragment ions. tandfonline.com
Fragment Ion Analysis : The two major series of fragment ions are the b-ions (containing the N-terminus) and the y-ions (containing the C-terminus). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. By analyzing the pattern of these fragment ions, the amino acid sequence can be read directly from the spectrum. wikipedia.org This method provides unambiguous confirmation of the peptide's primary structure.
| Sequence | b-ion (m/z) | y-ion (m/z) | Amino Acid Residue Mass |
|---|---|---|---|
| K | 129.10 | 2146.93 | - |
| L | 242.19 | 2017.83 | 113.09 (L) |
| G | 299.21 | 1904.74 | 57.02 (G) |
| A | 370.25 | 1847.72 | 71.04 (A) |
| D | 485.27 | 1776.68 | 115.02 (D) |
Advanced MS techniques are also highly sensitive for detecting any post-translational or chemical modifications. A modification, such as phosphorylation or oxidation, would result in a characteristic mass shift in the precursor ion and its corresponding fragment ions, allowing for precise identification and localization of the modification site.
Tandem Mass Spectrometry (MS/MS) for De Novo Sequencing and Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a cornerstone technique for determining the amino acid sequence of unknown peptides, a process known as de novo sequencing. nih.gov For the peptide this compound, this process involves multiple stages within the mass spectrometer. Initially, the intact peptide is ionized and selected based on its mass-to-charge (m/z) ratio. This selected "precursor ion" is then subjected to fragmentation, breaking it into smaller pieces. The mass spectrometer then measures the m/z ratios of these "product ions." By analyzing the mass differences between the product ions, the amino acid sequence can be pieced together without prior database information. nih.govnih.gov
The fragmentation pattern provides a ladder of ions from which the sequence can be read. For instance, a series of ions differing by the mass of a specific amino acid residue allows for the confident assignment of that residue's position in the sequence. Modern algorithms can assist in this complex process by constructing potential peptide sequences from the fragmentation spectra and scoring them based on how well they match the experimental data. nih.gov This approach is particularly valuable for identifying novel peptides or proteins not present in existing genomic databases. nih.gov
Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD) for Comprehensive Fragment Ion Analysis
To achieve comprehensive fragmentation for de novo sequencing of this compound, complementary fragmentation methods such as Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD) are employed. nih.gov
Collision-Induced Dissociation (CID) is the most common fragmentation technique. In CID, precursor ions are accelerated and collided with neutral gas molecules (like helium, nitrogen, or argon). This collision converts kinetic energy into internal energy, causing the peptide bonds to vibrate and eventually break. CID predominantly cleaves the peptide amide bonds, resulting in the formation of b- and y-type fragment ions . nih.govproteomesoftware.com The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. A complete series of b- and y-ions allows for the full sequence to be determined. However, CID can be less effective for longer peptides and may lead to the loss of labile post-translational modifications (PTMs).
| Fragmentation Method | Mechanism | Primary Bond Cleavage | Predominant Fragment Ions | Suitability for PTMs |
| Collision-Induced Dissociation (CID) | Vibrational excitation via collision with inert gas | Peptide Amide Bond (CO-NH) | b- and y-ions | Less suitable; can cause loss of labile modifications |
| Electron-Transfer Dissociation (ETD) | Electron transfer from a radical anion | N-Cα Backbone Bond | c- and z-ions | Highly suitable; preserves labile modifications |
Ionization Techniques: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)
Before mass analysis, the this compound peptide must be converted into gas-phase ions. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most prominent soft ionization techniques used for this purpose. americanpeptidesociety.org
Electrospray Ionization (ESI) is ideal for analytes in solution and is readily coupled with liquid chromatography (LC) for online separation and analysis. broadinstitute.org In ESI, the peptide solution is passed through a heated capillary under a strong electric field, creating a fine spray of charged droplets. americanpeptidesociety.org As the solvent evaporates, the charge density on the droplets increases until gas-phase peptide ions are released. A significant characteristic of ESI is its tendency to produce multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺), which is particularly useful for large molecules as it brings their m/z ratios into the range of most mass analyzers. americanpeptidesociety.orgchromatographyonline.com
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a solid-state technique. The peptide is co-crystallized with a large excess of a small, UV-absorbing matrix compound. scripps.edu A pulsed laser is fired at this mixture, and the matrix absorbs the laser energy, leading to the desorption and ionization of the peptide molecules. americanpeptidesociety.orgscripps.edu MALDI typically produces predominantly singly charged ions (e.g., [M+H]⁺). americanpeptidesociety.orgchromatographyonline.com This simplifies the resulting mass spectrum, which is particularly advantageous when analyzing complex mixtures. nih.gov
Both ESI and MALDI are powerful tools for the analysis of this compound. The choice between them often depends on the experimental context; ESI is preferred for LC-MS workflows, while MALDI is excellent for high-throughput screening from sample plates. americanpeptidesociety.orgnih.gov
High-Resolution Mass Spectrometry and Ion Mobility Spectrometry for Isomer Differentiation
Distinguishing between isomers—molecules with the same elemental composition but different structures—is a significant analytical challenge. For the peptide this compound, isomers can arise from subtle changes, such as the conversion of aspartic acid (D) to isoaspartic acid. High-resolution mass spectrometry (HRMS) and ion mobility spectrometry (IMS) are advanced techniques capable of addressing this challenge.
High-Resolution Mass Spectrometry (HRMS) , often performed on Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, provides extremely accurate mass measurements. This precision allows for the confident determination of the elemental composition of the peptide and its fragments, helping to distinguish it from other molecules with very similar masses. While HRMS alone cannot typically differentiate isomers, its high mass accuracy is fundamental for all subsequent structural analyses.
Identification and Characterization of Post-Translational Modifications on this compound
Post-translational modifications (PTMs) are crucial for protein function and can be identified and located using mass spectrometry. nih.govresearchgate.net The amino acid sequence KLGADTDGEQDQHMTYGGQ contains several residues susceptible to common PTMs. Mass spectrometry detects PTMs as a mass shift from the expected mass of the unmodified peptide. Tandem MS techniques, particularly ETD which preserves labile modifications, are then used to pinpoint the exact location of the modification on the peptide backbone. wikipedia.orgnih.gov
Potential PTMs for this peptide include:
Phosphorylation : The addition of a phosphate (B84403) group (+79.966 Da) can occur on the hydroxyl groups of Threonine (T) and Tyrosine (Y).
Oxidation : Methionine (M) is highly susceptible to oxidation, resulting in the addition of an oxygen atom (+15.995 Da). Histidine (H) can also be oxidized.
Deamidation : Glutamine (Q) can lose an ammonia (B1221849) group, resulting in its conversion to glutamic acid, causing a mass increase of +0.984 Da.
Glycosylation : The attachment of sugar moieties can occur on Asparagine (N, though not present), Threonine (T), or Tyrosine (Y). nih.govrockefeller.edu This results in larger, more complex mass shifts.
The combination of high-resolution MS to detect the mass shift and fragmentation analysis (CID/ETD) to localize it allows for the comprehensive characterization of PTMs on the this compound peptide. nih.govnih.gov
| Potential PTM | Susceptible Residues in Sequence | Mass Shift (Da) |
| Phosphorylation | T, Y | +79.966 |
| Oxidation | M, H | +15.995 |
| Deamidation | Q | +0.984 |
Spectroscopic Analysis of Secondary Structure and Folding Behavior
Circular Dichroism (CD) Spectroscopy for Quantification of Alpha-Helices, Beta-Sheets, and Random Coils
Circular Dichroism (CD) spectroscopy is a non-destructive technique used to study the secondary structure of peptides and proteins in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide bonds within regular secondary structures like alpha-helices and beta-sheets are chiral environments, giving rise to characteristic CD signals in the far-UV region (190-250 nm). vanderbilt.eduphotophysics.com
The secondary structure of this compound can be analyzed by measuring its CD spectrum and deconvoluting it to estimate the percentage of each structural element:
Alpha-helix : A helical conformation is characterized by a positive peak around 192 nm and two strong negative peaks at approximately 208 nm and 222 nm. photophysics.comresearchgate.net
Beta-sheet : A beta-sheet structure typically shows a negative band around 216-218 nm and a positive band near 195 nm. researchgate.net
Random Coil : An unfolded or random coil peptide lacks a regular secondary structure and is characterized by a strong negative peak below 200 nm. researchgate.net
| Secondary Structure | Characteristic CD Spectral Features (Far-UV) |
| Alpha-Helix | Positive peak ~192 nm; Negative peaks ~208 nm and ~222 nm |
| Beta-Sheet | Negative peak ~216-218 nm; Positive peak ~195 nm |
| Random Coil | Strong negative peak <200 nm |
Monitoring Environment-Induced Conformational Transitions and Folding/Unfolding Kinetics
The conformation of peptides like this compound is highly sensitive to its environment. Changes in pH, temperature, and solvent polarity can induce significant structural transitions. The kinetics of these folding and unfolding processes can be monitored in real-time using various spectroscopic techniques. nih.gov
Stopped-flow methods coupled with circular dichroism (CD) or fluorescence spectroscopy are powerful tools for observing these rapid kinetic events. nih.govnih.gov For instance, a change in pH could be used to trigger the folding or unfolding of the peptide, and the subsequent change in a spectroscopic signal would be monitored over time. nih.gov The presence of multiple glutamic acid, aspartic acid, and histidine residues in the sequence suggests that its conformation would be particularly responsive to pH variations.
Fluorescence resonance energy transfer (FRET) can provide more detailed information on specific conformational changes by measuring distances between two fluorophores. nih.govmdpi.com By labeling the peptide at different positions, FRET can track the kinetics of specific parts of the peptide chain coming together or moving apart during folding. nih.gov Techniques such as laser temperature jump can also be employed to initiate folding on a very fast timescale, allowing for the measurement of relaxation kinetics. researchgate.netacs.org
Fluorescence Spectroscopy for Probing Tryptophan/Tyrosine Environments and Conformational Changes
Intrinsic fluorescence spectroscopy is a highly sensitive method for studying peptide conformation, primarily by probing the local environment of aromatic amino acid residues. nih.govunito.it The peptide this compound contains a single tyrosine (Tyr) residue, which acts as an intrinsic fluorophore.
The fluorescence of tyrosine is sensitive to its surrounding environment; its emission spectrum can shift based on the polarity of its local environment. unito.itatlantis-press.com When the Tyr residue is exposed to a polar solvent like water, it exhibits a characteristic emission maximum. unito.it If a conformational change causes the Tyr residue to become buried within a more nonpolar, hydrophobic core of the peptide, a blue shift (a shift to a shorter wavelength) in its emission maximum would be observed. unito.it
For this compound, tyrosine is typically excited at around 275-278 nm, with an emission maximum around 304-312 nm. atlantis-press.comnih.gov Changes in the fluorescence intensity (quantum yield) and the position of the emission maximum can be used to monitor conformational transitions and folding kinetics. nih.govunito.it
| Property | Typical Value/Observation | Significance for this compound |
| Excitation Wavelength (λex) | ~275 nm atlantis-press.com | Used to selectively excite the Tyrosine residue. |
| Emission Wavelength (λem) | ~304 nm atlantis-press.com | The peak emission wavelength is sensitive to the local environment of the Tyrosine residue. |
| Environmental Effect | Blue shift in λem in nonpolar environments. unito.it | A blue shift would indicate the Tyrosine residue is moving into a more buried, hydrophobic region during folding. |
| Quenching | Decrease in fluorescence intensity. | Can occur if the Tyrosine residue interacts with specific quenching groups within the peptide upon folding. |
UV-Vis Absorption Spectroscopy for Chromophore Analysis
UV-Vis absorption spectroscopy is a fundamental technique used to analyze chromophores within a peptide. nih.gov For peptides lacking tryptophan, the primary chromophore in the near-UV region (230-300 nm) is the tyrosine side chain, with a characteristic absorption maximum around 275 nm. nih.goviosrjournals.org The peptide bonds themselves absorb strongly in the far-UV range (around 190-220 nm). nih.gov
The absorption spectrum of the tyrosine residue in this compound can provide information about its environment. Changes in solvent polarity or the ionization state of the tyrosine's hydroxyl group can lead to shifts in the absorption maximum and changes in molar absorptivity. nih.goviosrjournals.org For example, the ionization of the tyrosine hydroxyl group at alkaline pH results in a significant red shift of the absorption peaks to around 295 nm. nih.gov This property allows for spectrophotometric titration to determine the pKa of the tyrosine residue, which can be indicative of its local environment. nih.gov Second-derivative spectroscopy can be employed to better resolve overlapping absorption bands and detect subtle changes in the local environments of aromatic residues. nih.govthermofisher.com
| Chromophore | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) at λmax | Notes |
| Tyrosine (Tyr) | ~275 nm iosrjournals.org | ~1400 M⁻¹cm⁻¹ iosrjournals.org | The primary near-UV chromophore in this peptide. Its spectrum is sensitive to pH and local environment. |
| Peptide Bond | ~190-220 nm nih.gov | - | Absorption in this region is used for secondary structure analysis via Circular Dichroism, but less so in standard UV-Vis. |
Vibrational Spectroscopy (e.g., Raman, FTIR) for Amide I/II Band Analysis
Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are invaluable for determining the secondary structure of peptides. researchgate.netmdpi.com These methods probe the vibrational modes of the peptide backbone, particularly the Amide I and Amide II bands. mdpi.com
The Amide I band, occurring in the 1600-1700 cm⁻¹ region, is primarily due to the C=O stretching vibrations of the peptide backbone. nih.govresearchgate.net Its precise frequency is highly sensitive to the peptide's secondary structure. researchgate.netresearchgate.net The Amide II band, found between 1500-1600 cm⁻¹, arises from N-H bending and C-N stretching vibrations and is also sensitive to conformation. researchgate.netresearchgate.net
By analyzing the position and shape of the Amide I band in the FTIR or Raman spectrum of this compound, researchers can estimate the relative proportions of α-helices, β-sheets, β-turns, and random coil structures. mdpi.comresearchgate.net For example, a strong peak around 1650-1657 cm⁻¹ would suggest a predominantly α-helical structure, whereas peaks in the 1623-1642 cm⁻¹ range are characteristic of β-sheets. researchgate.net
| Secondary Structure | Typical Amide I Frequency Range (cm⁻¹) |
| α-Helix | 1648 - 1657 researchgate.net |
| β-Sheet | 1623 - 1642 researchgate.net |
| β-Turn | ~1670 researchgate.net |
| Random Coil | 1640 - 1650 |
Crystallographic and Electron Microscopy Techniques for High-Resolution Structure
To obtain atomic-level detail of the three-dimensional structure of this compound, high-resolution techniques like X-ray crystallography and cryo-electron microscopy are essential. nih.govamericanpeptidesociety.org
X-ray Crystallography of this compound and its Complexes
X-ray crystallography is a powerful method for determining the precise atomic coordinates of a molecule in its crystalline state. nih.gov The process for analyzing the peptide would involve first obtaining high-purity this compound and then screening a wide range of conditions to induce the formation of well-ordered crystals. americanpeptidesociety.org This step is often a significant bottleneck, especially for peptides which can be flexible and difficult to crystallize. nih.goviucr.org
Once suitable crystals are grown, they are exposed to an X-ray beam, which produces a diffraction pattern. nih.gov By analyzing the intensities and positions of the diffracted spots, an electron density map can be calculated, from which the atomic structure of the peptide can be built and refined. nih.gov This technique could reveal the exact conformation of the peptide backbone, the orientation of its side chains, and any intermolecular interactions within the crystal lattice. acs.org Furthermore, co-crystallizing the peptide with binding partners could provide detailed insights into its interaction mechanisms. iucr.org
Cryo-Electron Microscopy (Cryo-EM) for Large Peptide Assemblies
Cryo-electron microscopy (Cryo-EM) has become a revolutionary technique for determining the structures of large biomolecular assemblies in their near-native, hydrated state. americanpeptidesociety.orgacs.org While a single 20-amino acid peptide is too small for standard single-particle cryo-EM, the technique is exceptionally well-suited for studying potential higher-order assemblies of this compound. americanpeptidesociety.orgnih.gov
If this peptide were to self-assemble into larger structures such as nanofibers, nanotubes, or oligomeric complexes, cryo-EM could be used to determine their high-resolution structure. acs.orgemory.edurcsb.org The process involves rapidly freezing a thin layer of the peptide solution in vitreous ice, preserving the assemblies in their native state. americanpeptidesociety.org Thousands of images of the frozen particles are then taken with an electron microscope and computationally combined to reconstruct a 3D model, which can reach near-atomic resolution. americanpeptidesociety.orgrcsb.org
Computational and Theoretical Investigations of Nh2 Klgadtdgeqdqhmtyggq Cooh
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Space
Molecular Dynamics (MD) simulations serve as a powerful computational "microscope" to study the dynamic behavior of peptides like NH2-KLGADTDGEQDQHMTYGGQ-COOH at an atomic level. americanpeptidesociety.org By solving Newton's equations of motion for the system, MD simulations can track the positions and velocities of every atom in the peptide and its surrounding environment (e.g., water) over time. bonvinlab.org This methodology provides deep insights into the peptide's structural flexibility, conformational changes, and interactions, which are critical for its biological function. americanpeptidesociety.org For a peptide of this size, simulations on the nanosecond to microsecond timescale can reveal significant conformational dynamics and folding events. bonvinlab.orgnih.gov
The function of a peptide is intrinsically linked to the ensemble of three-dimensional structures, or conformations, it can adopt. Conformational sampling is the computational exploration of these possible structures. biorxiv.org For the peptide this compound, this process would involve simulating its movements to generate a representative collection of its potential shapes. nih.gov
From this sampling, a free energy landscape can be constructed. nih.gov This landscape is a map that plots the free energy of the peptide against specific conformational coordinates (e.g., dihedral angles or the distance between two residues). researchgate.netnih.gov The valleys on this map represent stable, low-energy conformational states, while the peaks represent high-energy barriers that must be overcome for the peptide to transition between states. researchgate.net By analyzing this landscape, researchers can identify the most probable and biologically relevant conformations of this compound, understand the thermodynamics of its structural transitions, and pinpoint metastable intermediate states that may be functionally important. nih.gov Advanced techniques like metadynamics or replica exchange MD are often employed to enhance sampling and ensure the entire landscape is adequately explored. nih.gov
MD simulations are uniquely suited to investigate how a peptide like this compound folds into its functional three-dimensional structure. nih.govwustl.edu By starting a simulation from a fully extended or unfolded state, researchers can observe the spontaneous folding process in atomic detail. nih.gov These simulations can reveal the sequence of events, such as the formation of initial contacts, the development of secondary structures like helices or turns, and the collapse into a compact, stable conformation. nih.govacs.org
Conversely, by applying external forces or high temperatures in the simulation, the unfolding pathway can be studied, which often provides complementary insights into the folding mechanism. acs.org A key goal of these simulations is to characterize the transition state ensemble—the collection of high-energy structures that the peptide must pass through at the peak of the folding energy barrier. nih.govacs.org Identifying folding intermediates, which are transiently stable states along the pathway, is also crucial as they can play roles in function or misfolding. nih.gov For this compound, such simulations could elucidate whether folding is a simple two-state process or a more complex multi-state reaction involving several intermediates. nih.gov
The behavior and function of this compound are heavily influenced by its environment. MD simulations explicitly model the surrounding solvent (typically water), allowing for a detailed analysis of peptide-solvent interactions. bonvinlab.org These interactions, including hydrogen bonds between the peptide's polar residues (like Asp, Glu, Gln, His, Tyr) and water molecules, are critical in stabilizing its folded structure. bonvinlab.org The simulation can quantify how water molecules are organized around the peptide and mediate interactions between different parts of the peptide chain. bonvinlab.org
Furthermore, MD simulations can be used to study how this compound interacts with biological membranes, a crucial aspect for many peptides' functions. researchgate.netresearchgate.net By constructing a model lipid bilayer in the simulation box, researchers can observe whether the peptide adsorbs onto the membrane surface, inserts itself into the hydrophobic core, or even forms pores. nih.govmdpi.com The simulation can identify which specific amino acid residues drive the interaction and determine the peptide's orientation relative to the membrane. researchgate.netnih.gov Given the presence of both hydrophobic (Leu, Ala, Met, Val) and charged/polar residues, simulations could reveal if this compound adopts an amphipathic structure to facilitate membrane interaction. mdpi.com
When simulating a peptide like this compound, researchers must choose the level of detail, or resolution, of the model. The two primary approaches are all-atom (AA) and coarse-grained (CG). global-sci.com
All-Atom (AA) simulations represent every single atom of the peptide and the surrounding solvent explicitly. This high-resolution approach provides a chemically accurate and detailed picture of the molecular interactions, making it ideal for studying fine details of folding, binding, and enzymatic mechanisms. mdpi.com However, the computational cost is very high, which limits the simulation time and the size of the system that can be studied. nih.gov
| Feature | All-Atom (AA) Modeling | Coarse-Grained (CG) Modeling |
|---|---|---|
| Resolution | High (every atom is represented) | Low (groups of atoms are represented as single beads) |
| Computational Cost | Very High | Low to Moderate |
| Accessible Timescale | Nanoseconds to a few microseconds | Microseconds to milliseconds and beyond |
| System Size | Smaller systems (e.g., single peptide in a small water box) | Larger systems (e.g., multiple peptides, large membrane patches) |
| Level of Detail | Explicit representation of atomic interactions, hydrogen bonds, side-chain packing | Smoothed-out energy landscape, loss of specific atomic details |
| Best Suited For | Detailed mechanism of folding, ligand binding, enzyme catalysis | Large-scale conformational changes, self-assembly, peptide-membrane interactions over long times |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Peptide Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of peptide design, QSAR can be used to predict the activity of novel peptide sequences based on models trained on existing data.
For the peptide this compound, a QSAR study would typically involve:
Creating a Dataset: Synthesizing or computationally generating a series of peptide analogs with systematic modifications to the original sequence.
Calculating Descriptors: For each peptide, a wide range of numerical descriptors are calculated. These can include physicochemical properties (e.g., molecular weight, logP, charge), topological indices, and 3D structural parameters.
Model Building: A statistical model (e.g., multiple linear regression, partial least squares, or a machine learning algorithm) is developed to correlate the descriptors with the measured biological activity (e.g., binding affinity, enzyme inhibition).
Validation and Prediction: The model is validated to ensure its predictive power and then used to predict the activity of new, untested peptide sequences, guiding the design of more potent or specific molecules.
Table 5: Hypothetical QSAR Data for Analogs of this compound
| Peptide Analog (Modification) | Molecular Weight (Da) | Net Charge at pH 7 | Predicted LogP | Measured Activity (IC50, nM) |
|---|---|---|---|---|
| KLGADTDGEQDQHMTYGGQ (Parent) | 2134.2 | -2 | -5.8 | 150 |
| KA GADTDGEQDQHMTYGGQ (L2A) | 2092.2 | -2 | -5.5 | 320 |
| KLGADTDGEQDA HMTYGGQ (Q12A) | 2077.1 | -2 | -5.6 | 95 |
| KLGADTDGEQDQHMTF GGQ (Y16F) | 2118.2 | -2 | -5.1 | 180 |
Note: This table provides an illustrative example of the data used in a QSAR study. LogP is a measure of lipophilicity, and IC50 is a measure of inhibitory concentration.
Table of Mentioned Compounds
| Compound Name |
|---|
Molecular Interactions and Mechanistic Roles of Nh2 Klgadtdgeqdqhmtyggq Cooh at a Fundamental Level
Investigation of Peptide-Biomolecule Interactions
The specificity of peptide interactions with other biomolecules is fundamental to their function. proquest.com This section outlines the biophysical methods that could be employed to characterize the binding kinetics and thermodynamics of NH2-KLGADTDGEQDQHMTYGGQ-COOH with a putative protein partner, herein designated as Receptor-P.
Biophysical Characterization of Binding Kinetics and Thermodynamics
To quantify the interaction between this compound and Receptor-P, a suite of biophysical techniques would be utilized, each providing unique insights into the binding event. researchgate.net
Surface Plasmon Resonance (SPR): This label-free technique measures real-time interactions by detecting changes in the refractive index on a sensor chip surface where a ligand is immobilized. jacksonimmuno.comyoutube.comjacksonimmuno.com In a hypothetical SPR experiment, Receptor-P would be immobilized on the sensor chip, and various concentrations of the peptide would be flowed over the surface. The resulting sensorgram would provide data on the association (k_on) and dissociation (k_off) rates of the interaction. nih.gov
MicroScale Thermophoresis (MST): MST measures molecular interactions in solution by detecting changes in the thermophoretic movement of a fluorescently labeled molecule in a microscopic temperature gradient. nih.govnih.govxray.czwikipedia.org For this peptide, Receptor-P could be fluorescently labeled and its movement analyzed upon titration with this compound. Changes in thermophoresis upon binding allow for the determination of the dissociation constant (K_d). nih.gov
Differential Scanning Fluorimetry (DSF): DSF assesses the thermal stability of a protein in the presence of a ligand. nih.govnih.gov Binding of the peptide to Receptor-P would be expected to increase the thermal stability of the protein, resulting in a shift in its melting temperature (T_m). domainex.co.uk This change provides evidence of a direct binding interaction. nih.govnih.gov
Table 1: Hypothetical Biophysical Data for the Interaction of this compound with Receptor-P
| Technique | Parameter | Value |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Association Rate (k_on) (M⁻¹s⁻¹) | 2.5 x 10⁵ |
| Dissociation Rate (k_off) (s⁻¹) | 1.8 x 10⁻³ | |
| Dissociation Constant (K_d) (nM) | 7.2 | |
| MicroScale Thermophoresis (MST) | Dissociation Constant (K_d) (nM) | 8.5 |
| Differential Scanning Fluorimetry (DSF) | Melting Temperature Shift (ΔT_m) (°C) | +5.3 |
Identification of Putative Interacting Partners and Epitope Mapping
Identifying the specific binding site, or epitope, on Receptor-P for this compound is crucial for understanding the interaction's specificity. pepperprint.com Techniques such as peptide array-based scanning and hydrogen-deuterium exchange mass spectrometry (HDX-MS) could be employed. wikipedia.orgrapidnovor.com
In a peptide array approach, overlapping peptide fragments of Receptor-P would be synthesized and immobilized. The binding of labeled this compound would then be assessed to identify the key residues involved in the interaction. pepperprint.com HDX-MS, on the other hand, can identify regions on Receptor-P that are protected from solvent exchange upon peptide binding, thereby mapping the interaction surface in its native conformation. rapidnovor.com
For this hypothetical study, let's assume these methods identified a key binding epitope on Receptor-P centered around a negatively charged pocket, with critical interactions involving glutamic acid and aspartic acid residues.
Elucidation of Molecular Recognition Mechanisms and Specificity
Molecular recognition is dictated by a combination of shape complementarity and chemical interactions. rsc.orgnih.gov The binding of this compound to Receptor-P is likely driven by electrostatic interactions, given the peptide's high content of charged amino acids (Asp, Glu, His) and the putative negatively charged binding pocket on Receptor-P. Hydrogen bonding involving the numerous polar residues (Thr, Ser, Gln, Tyr) would further contribute to the stability and specificity of the complex. The tyrosine and methionine residues may also participate in hydrophobic or cation-pi interactions, further refining the binding interface.
Potential as an Enzyme Substrate or Inhibitor: Mechanistic Enzymology
Peptides can act as substrates or inhibitors of enzymes, playing key roles in regulating biological pathways. americanpeptidesociety.org This section explores the hypothetical potential of this compound as an inhibitor of a metalloprotease, designated Metallo-X.
Kinetic Analysis of Enzymatic Cleavage or Inhibition
To investigate the inhibitory potential of the peptide, a series of kinetic assays would be performed. The activity of Metallo-X would be measured in the presence of varying concentrations of this compound and a known fluorogenic substrate. peptide.co.jp The resulting data would allow for the determination of the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (K_i). researchgate.net The mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be elucidated by analyzing Lineweaver-Burk plots. americanpeptidesociety.org
Table 2: Hypothetical Kinetic Parameters for the Inhibition of Metallo-X by this compound
| Parameter | Value |
|---|---|
| IC₅₀ (μM) | 2.5 |
| Inhibition Constant (K_i) (μM) | 1.1 |
| Mode of Inhibition | Competitive |
The competitive mode of inhibition suggests that the peptide binds to the active site of Metallo-X, directly competing with the natural substrate. americanpeptidesociety.org
Characterization of Active Site Interactions
The amino acid sequence of this compound provides clues to its potential interactions within the active site of Metallo-X. The glutamic acid (E) and aspartic acid (D) residues could chelate the metal ion essential for the catalytic activity of Metallo-X. The histidine (H) and tyrosine (Y) residues might form hydrogen bonds with amino acids in the enzyme's active site, while the methionine (M) could engage in hydrophobic interactions. These combined interactions would account for the peptide's inhibitory potency.
Role in Fundamental Biochemical Signaling Pathways: In Vitro and Cell-Free Systems
Peptides are crucial signaling molecules that mediate a vast array of physiological functions by interacting with cellular machinery. nih.govnih.gov The specific sequence of this compound, rich in charged and polar residues, suggests a potential for significant biological activity.
The interaction of a peptide ligand with its receptor is a cornerstone of cellular communication. nih.gov Such binding events are governed by the principles of affinity and specificity, quantifiable through equilibrium dissociation constants (Kd). While specific receptor targets for this compound have not been delineated in the available literature, hypothetical binding parameters can be explored to illustrate the principles of such interactions.
Ligand-receptor binding studies are fundamental to understanding the initiation of signal transduction cascades. vanderbilt.edu The affinity of a peptide for its receptor determines the concentration range over which it can exert a biological effect. High-affinity interactions are characterized by low Kd values, indicating that a stable complex is formed even at low ligand concentrations.
A hypothetical analysis of the binding of this compound to a putative receptor could be performed using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). The data from such an experiment could be presented as follows:
Table 1: Hypothetical Ligand-Receptor Binding Parameters for this compound
| Parameter | Value | Unit | Description |
|---|---|---|---|
| Association Rate Constant (k_on) | 1.5 x 10^5 | M⁻¹s⁻¹ | The rate at which the peptide binds to its receptor. |
| Dissociation Rate Constant (k_off) | 3.0 x 10⁻⁴ | s⁻¹ | The rate at which the peptide-receptor complex dissociates. |
This table presents illustrative data based on typical peptide-receptor interactions and does not represent experimentally verified values for this compound.
The binding of this peptide would likely involve a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces, dictated by the arrangement of its amino acid side chains and their complementarity to the receptor's binding pocket. nih.gov
Upon binding to a receptor, peptides can trigger a cascade of intracellular events, thereby modulating fundamental biochemical processes. nih.gov The nature of the signal transduction pathway activated depends on the type of receptor and the cellular context. For instance, if this compound were to bind to a G-protein coupled receptor (GPCR), it could lead to the activation of second messenger systems, such as cyclic AMP (cAMP) or inositol (B14025) triphosphate (IP3), ultimately resulting in a physiological response.
The impact of this peptide on a hypothetical enzymatic pathway can be conceptualized. For example, its interaction with a protein kinase could either enhance or inhibit the phosphorylation of a downstream substrate.
Table 2: Hypothetical Modulation of Kinase Activity by this compound
| Peptide Concentration (nM) | Kinase Activity (%) | Standard Deviation |
|---|---|---|
| 0 | 100 | ± 5.2 |
| 1 | 85 | ± 4.8 |
| 10 | 62 | ± 3.9 |
| 100 | 35 | ± 2.5 |
This interactive table illustrates a dose-dependent inhibitory effect of the peptide on a hypothetical kinase, a common mechanism of biochemical modulation. These are not experimentally derived data for the specified peptide.
The presence of multiple charged residues, such as aspartic acid (D), glutamic acid (E), lysine (B10760008) (K), and histidine (H), within the sequence of this compound suggests that it could play a role in pathways where electrostatic interactions are critical for molecular recognition and function.
Exploration of Peptide Self-Assembly and Aggregation Mechanisms
The spontaneous organization of peptides into ordered supramolecular structures is a phenomenon of significant interest in materials science and medicine. bilkent.edu.tr This process of self-assembly is driven by non-covalent interactions between peptide molecules. nih.gov
The formation of peptide aggregates typically follows a nucleation-dependent polymerization mechanism. nih.gov This process involves a lag phase, during which thermodynamically unfavorable nuclei are formed, followed by a rapid elongation phase where these nuclei act as templates for the addition of monomers. nih.gov
The kinetics of aggregation can be monitored using techniques such as thioflavin T (ThT) fluorescence, which detects the formation of beta-sheet-rich structures characteristic of amyloid fibrils. A typical kinetic profile would show an initial lag phase, followed by an exponential growth phase, and finally a plateau as the monomer concentration is depleted.
Table 3: Hypothetical Kinetic Parameters of this compound Aggregation
| Parameter | Value | Unit | Description |
|---|---|---|---|
| Lag Time (t_lag) | 2.5 | hours | The time required for the formation of stable nuclei. |
| Elongation Rate (k_app) | 0.8 | h⁻¹ | The apparent rate constant for fibril growth. |
This table provides an example of the kinetic parameters that could be derived from an in vitro aggregation assay. These values are illustrative and not based on experimental data for this compound.
The self-assembly of peptides is a highly sensitive process, influenced by a variety of intrinsic and extrinsic factors. nsf.govresearchgate.net The primary amino acid sequence is a key determinant, with the arrangement of hydrophobic and hydrophilic residues playing a crucial role. nih.gov The peptide this compound is predominantly hydrophilic, which might suggest that its self-assembly would be highly dependent on specific environmental conditions that favor intermolecular interactions over solvation.
Several factors can modulate the self-assembly process:
pH: Changes in pH can alter the ionization state of acidic and basic amino acid side chains, thereby affecting electrostatic interactions that can either drive or inhibit aggregation.
Ionic Strength: The concentration of salts in the solution can screen electrostatic charges, which may promote the association of peptide molecules.
Peptide Concentration: There is often a critical concentration below which self-assembly does not occur. nih.gov
Table 4: Influence of Environmental Factors on the Aggregation of this compound (Hypothetical)
| Condition | pH | Ionic Strength (mM) | Temperature (°C) | Relative Aggregation (%) |
|---|---|---|---|---|
| A | 7.4 | 150 | 37 | 100 |
| B | 5.0 | 150 | 37 | 150 |
| C | 9.0 | 150 | 37 | 40 |
| D | 7.4 | 50 | 37 | 70 |
| E | 7.4 | 500 | 37 | 120 |
| F | 7.4 | 150 | 25 | 60 |
This interactive table illustrates how changes in pH, ionic strength, and temperature could hypothetically influence the extent of peptide aggregation. The values are for illustrative purposes only.
Understanding these influencing factors is critical for controlling the self-assembly of peptides into desired nanostructures for various applications.
Stability Profile and Degradation Pathways of Nh2 Klgadtdgeqdqhmtyggq Cooh in Research Contexts
Physical Degradation Phenomena: Aggregation and Precipitation
Physical degradation involves changes in the higher-order structure of the peptide without altering its covalent bonds. encyclopedia.pub The primary forms of physical degradation are aggregation and precipitation. Aggregation is the association of peptide molecules to form soluble or insoluble multimers, while precipitation is the process where these aggregates become insoluble and come out of solution. researchgate.net
The tendency of a peptide to aggregate is influenced by several factors, including its amino acid sequence, concentration, pH, ionic strength, and temperature. Hydrophobic interactions between peptide chains are a major driving force for aggregation. While a detailed prediction of the aggregation propensity for NH2-KLGADTDGEQDQHMTYGGQ-COOH requires experimental analysis, its length and composition suggest that aggregation is a possibility, especially at high concentrations or under conditions that favor intermolecular interactions. The formation of aggregates can lead to a loss of biological activity and can cause turbidity in solutions. researchgate.netresearchgate.net
| Factor | Influence on Aggregation/Precipitation |
|---|---|
| Peptide Concentration | Higher concentrations generally increase the likelihood of aggregation. nih.gov |
| pH and Ionic Strength | Can affect the net charge of the peptide, influencing electrostatic repulsion or attraction between molecules. |
| Temperature | Can impact hydrophobic interactions and peptide conformation, affecting stability. nih.gov |
| Storage and Handling | Repeated freeze-thaw cycles can promote aggregation. |
Influence of Environmental Factors on Peptide Stability in In Vitro Systems
The stability of the peptide this compound in research settings is critically dependent on the experimental conditions. In vitro, the peptide's primary structure, a sequence of 20 amino acids, and its consequent secondary and tertiary conformations are sensitive to a range of environmental factors. Understanding the influence of these factors is paramount for ensuring the peptide's integrity and for the reproducibility of experimental results. The key environmental variables affecting the stability of this peptide include the pH of the medium, the composition of the buffer system, the ambient temperature, and the ionic strength of the solution.
Impact of pH and Buffer Composition
The pH of the solution and the type of buffer used can significantly influence the stability of this compound by altering the ionization state of its amino acid residues. The peptide sequence contains several acidic and basic residues that are particularly susceptible to changes in pH. These include Lysine (B10760008) (K), Aspartic Acid (D), Glutamic Acid (E), Histidine (H), and Tyrosine (Y), as well as the terminal amino and carboxyl groups.
The ionization state of these residues affects the peptide's net charge, its intramolecular and intermolecular electrostatic interactions, and its solubility. At physiological pH (~7.4), the acidic residues (D and E) will be deprotonated and carry a negative charge, while the basic residue Lysine (K) will be protonated with a positive charge. Histidine (H), with a pKa around 6.0, can exist in both protonated (positively charged) and neutral forms, making its charge state highly dependent on the local pH environment.
Extreme pH values can lead to the degradation of the peptide through mechanisms such as hydrolysis of the peptide bonds. Acid-catalyzed hydrolysis is more likely to occur at aspartic acid residues, while base-catalyzed hydrolysis can lead to racemization and degradation at various sites.
The composition of the buffer can also play a role. Certain buffer components can interact with the peptide, potentially catalyzing degradation reactions or promoting aggregation. For instance, phosphate (B84403) buffers can sometimes accelerate the hydrolysis of peptides. The choice of buffer should, therefore, be carefully considered to ensure compatibility with the peptide and the experimental goals.
Table 1: Predicted Net Charge of this compound at Different pH Values
| pH | Predicted Net Charge | Predominant Ionization State of Key Residues | Potential Stability Concerns |
| 2 | +3 | Amino (NH3+), Lys (NH3+), His (H+), Asp (COOH), Glu (COOH), Tyr (OH), Carboxyl (COOH) | Acid-catalyzed hydrolysis, especially at Asp-Gly bonds. |
| 7.4 | -4 | Amino (NH3+), Lys (NH3+), His (neutral), Asp (COO-), Glu (COO-), Tyr (OH), Carboxyl (COO-) | Potential for deamidation of Gln residues. |
| 10 | -7 | Amino (NH2), Lys (NH2), His (neutral), Asp (COO-), Glu (COO-), Tyr (O-), Carboxyl (COO-) | Base-catalyzed degradation and racemization. |
Note: This table presents a hypothetical stability profile based on the amino acid composition and general principles of peptide chemistry. The actual stability should be determined experimentally.
Effect of Temperature and Ionic Strength
Temperature is a critical factor influencing the kinetic stability of this compound. Elevated temperatures can increase the rate of chemical degradation pathways such as hydrolysis, deamidation (of Glutamine - Q), and oxidation (of Methionine - M and Tyrosine - Y). rsc.orgmdpi.com For long-term storage, peptides are typically kept at low temperatures (-20°C or -80°C) in a lyophilized state to minimize degradation. In solution, the peptide will have a limited shelf-life, which is highly dependent on the storage temperature.
The peptide's conformational stability is also temperature-dependent. As the temperature increases, the peptide may undergo conformational changes, potentially leading to aggregation and loss of biological activity. The melting temperature (Tm), the temperature at which 50% of the peptide is in a denatured state, is a key parameter for assessing thermal stability.
Ionic strength, the concentration of ions in the solution, can also impact the stability of the peptide. The presence of salts can modulate electrostatic interactions within the peptide and between peptide molecules. At low ionic strengths, electrostatic repulsion between charged residues can help to prevent aggregation. Conversely, at very high ionic strengths, the "salting-out" effect can lead to a decrease in solubility and promote aggregation. The type of ions present is also important; for example, certain ions can have a stabilizing or destabilizing effect on the peptide's structure.
Table 2: Illustrative Effects of Temperature and Ionic Strength on the Stability of this compound in a Neutral Buffer (pH 7.4)
| Temperature (°C) | Ionic Strength (mM) | Expected Primary Degradation Pathways | Predicted Conformational State |
| 4 | 150 | Minimal; slow oxidation of Met and Tyr | Stable, folded conformation |
| 25 | 150 | Increased rate of deamidation of Gln and oxidation of Met | Predominantly folded, potential for minor conformational changes |
| 37 | 150 | Significant increase in deamidation and oxidation rates; potential for hydrolysis | Increased flexibility; higher risk of aggregation over time |
| 25 | 50 | Moderate rate of deamidation and oxidation | Stable, enhanced solubility due to electrostatic repulsion |
| 25 | 500 | Moderate rate of deamidation and oxidation | Increased risk of aggregation due to "salting-out" effect |
Note: This table provides an illustrative overview of expected trends. Specific degradation rates and conformational changes would need to be empirically determined for this peptide.
Future Directions and Advanced Research Considerations for Nh2 Klgadtdgeqdqhmtyggq Cooh
Integration of Multi-Omics Data for Comprehensive Peptide Characterization
A systems biology approach, integrating data from various "-omics" disciplines, offers a holistic view of the biological role and impact of the peptide NH2-KLGADTDGEQDQHMTYGGQ-COOH. colostate.edu Peptidomics, the large-scale study of peptides, can be combined with genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of the peptide's interactions within a biological system. colostate.edunih.govyoutube.com
This integrated analysis can elucidate the peptide's function by correlating its presence and abundance with changes at other molecular levels. nih.gov For instance, researchers could investigate how the administration of this peptide alters gene expression (transcriptomics) or protein profiles (proteomics) in target cells or tissues. nih.gov Such studies are crucial for identifying the signaling pathways and regulatory networks modulated by the peptide. youtube.com Mass spectrometry-based techniques are central to these analyses, enabling the identification and quantification of the peptide and other related biomolecules. nih.gov
Table 1: Application of Multi-Omics Platforms for Peptide Characterization
| Omics Platform | Application for this compound | Potential Insights |
|---|---|---|
| Peptidomics | Identification and quantification in biological samples. | Understanding endogenous levels, degradation products, and processing. |
| Transcriptomics | Analysis of gene expression changes post-peptide administration. | Identification of target genes and pathways regulated by the peptide. |
| Proteomics | Profiling protein expression and post-translational modifications. colostate.edu | Revealing protein interaction partners and downstream cellular effects. |
| Metabolomics | Measuring changes in small-molecule metabolite profiles. | Elucidating the peptide's impact on cellular metabolism and function. |
Development of Novel Analytical and Computational Tools for Peptide Systems
The characterization and development of peptides like this compound heavily rely on sophisticated analytical and computational tools. researchgate.net Recent advancements in these areas are paving the way for more precise and efficient peptide analysis. biopharmaspec.com
Analytical Tools: High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR), provide exceptional sensitivity and mass accuracy for detailed characterization. resolvemass.canih.gov Techniques like ion mobility spectrometry (IMS) can further enhance analysis by separating peptides based on their shape, helping to distinguish between isomers. resolvemass.ca For structural analysis, circular dichroism (CD) spectroscopy is used to assess the peptide's secondary structure, while nuclear magnetic resonance (NMR) can determine its three-dimensional conformation. ijpsjournal.comijsra.net
Computational Tools: A growing number of computational tools are available for in silico peptide analysis. mdpi.com Structure prediction servers like PEP-FOLD can generate 3D models of the peptide from its amino acid sequence. univ-paris-diderot.fr Software packages such as PepFun and PDAUG (Peptide Design and Analysis Under Galaxy) offer a suite of functions to predict physicochemical properties, model peptide-protein interactions, and analyze large peptide libraries. mdpi.com Furthermore, molecular dynamics simulations are invaluable for studying the peptide's conformational flexibility and its interactions with biological targets at an atomic level. researchgate.net
Table 2: Selected Computational Tools for Peptide Analysis
| Tool/Method | Function | Relevance for this compound |
|---|---|---|
| PEP-FOLD | De novo prediction of 3D peptide structure from sequence. univ-paris-diderot.fr | Generating initial structural models for functional analysis. |
| PepFun | Calculation of physicochemical properties, sequence analysis, and interaction modeling. mdpi.com | Predicting properties like hydrophobicity and charge; modeling binding to potential targets. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior and interactions of the peptide over time. researchgate.net | Understanding conformational changes, stability, and binding mechanisms. |
| Protein-Peptide Docking | Predicting the binding mode of the peptide to a protein receptor. researchgate.net | Identifying potential binding sites and key interaction residues. |
Exploration of Non-Canonical Amino Acid Incorporation and Peptide Mimetic Design
A significant limitation of natural peptides as therapeutic agents is their susceptibility to degradation by proteases and poor bioavailability. benthamdirect.comnih.gov A promising strategy to overcome these issues for this compound is the incorporation of non-canonical amino acids (ncAAs) to create peptidomimetics—molecules that mimic the structure and function of the original peptide but with enhanced drug-like properties. nih.govnih.gov
The replacement of natural L-amino acids with ncAAs can confer resistance to enzymatic degradation, improve metabolic stability, and enhance bioactivity. nih.govnih.gov Strategies include:
D-Amino Acid Substitution: Replacing an L-amino acid with its D-enantiomer can make the peptide bond resistant to cleavage by common proteases. nih.govresearchgate.net
N-methylation: Modifying the peptide backbone through N-methylation can increase stability and improve cell permeability. researchgate.net
Incorporation of Novel Side Chains: Using ncAAs with unique side chains can introduce new functionalities, alter conformation, and improve binding affinity to targets. nih.gov
These modifications can be achieved through solid-phase peptide synthesis (SPPS), which allows for the precise incorporation of a wide variety of ncAAs into the peptide sequence. nih.govresearchgate.net
Theoretical Frameworks for De Novo Peptide Design and Rational Engineering
Computational approaches are revolutionizing the ability to design entirely new peptides (de novo design) and rationally engineer existing ones. frontiersin.orgnih.gov For a peptide like this compound, these frameworks can be used to optimize its function or to create novel peptides with similar or improved activities.
Rational design pipelines often involve identifying key features of a peptide-protein interface and using this information to guide the design of new sequences. nih.gov Machine learning and deep learning models are increasingly used in this process. nih.gov A particularly powerful development is the use of protein language models (PLMs), such as ESM and ProGPT2. duke.edunih.gov These models, trained on massive databases of protein sequences, learn the "language" of proteins and can be used to generate novel peptide sequences with desired properties or to predict the effects of mutations. nih.govrsc.orgbioengineer.org For instance, a PLM could be used to suggest modifications to the this compound sequence that would enhance its binding affinity to a specific target.
The typical workflow for computational peptide design includes:
Target and Interface Identification: Determining the biological target and the key residues involved in the interaction. nih.gov
Library Generation: Using computational methods, including PLMs, to generate a library of candidate peptide sequences. frontiersin.org
Structure Prediction and Docking: Modeling the 3D structures of the candidate peptides and predicting how they bind to the target. researchgate.net
Affinity and Specificity Scoring: Using physics-based calculations and machine learning models to rank the candidates based on their predicted binding strength and selectivity. frontiersin.org
Contribution to Fundamental Understanding of Peptide Biophysics and Biochemistry
Studying the peptide this compound can provide valuable insights into the fundamental principles of peptide biophysics and biochemistry. nih.gov Peptides are fundamental molecules in biology, acting as hormones, neurotransmitters, and signaling molecules. researchssp.com A detailed investigation of this specific sequence contributes to the broader knowledge base of how amino acid sequence dictates structure, and how structure, in turn, dictates function. nih.gov
Key areas of fundamental research include:
Peptide Folding and Conformation: Investigating how the peptide folds into its functional 3D structure and the dynamics of its conformational changes.
Peptide-Membrane Interactions: Characterizing how the peptide interacts with and potentially crosses biological membranes, which is crucial for its bioavailability and mechanism of action. tandfonline.com
Protein-Protein Interactions (PPIs): Using the peptide as a tool to probe and understand the specifics of PPIs, which are central to most cellular processes. rsc.org
A variety of biophysical techniques are employed for these studies. researchgate.net Isothermal titration calorimetry (ITC) can measure the thermodynamics of binding interactions, while surface plasmon resonance (SPR) can determine the kinetics (on- and off-rates) of these interactions. tandfonline.comnih.gov These fundamental studies not only elucidate the mechanism of action for this compound but also refine our general understanding of peptide science.
Q & A
Q. How can NH2-KLGADTDGEQDQHMTYGGQ-COOH be synthesized and characterized in a research setting?
Methodological Answer:
- Synthesis: Use solid-phase peptide synthesis (SPPS) with Fmoc (fluorenylmethyloxycarbonyl) chemistry. Optimize coupling reagents (e.g., HBTU/HOBt) and deprotection steps with 20% piperidine in DMF .
- Purification: Employ reverse-phase HPLC with a C18 column, using gradients of acetonitrile/water (0.1% TFA). Validate purity ≥95% via analytical HPLC .
- Characterization: Confirm molecular weight via MALDI-TOF or ESI-MS. Structural integrity can be verified using <sup>1</sup>H/<sup>13</sup>C NMR in D2O or DMSO-d6 .
Q. What is the role of this compound in PARP inhibition studies?
Methodological Answer:
- Functional Assays: Perform enzymatic inhibition assays using recombinant PARP1/2 enzymes. Measure IC50 values via fluorescence-based NAD<sup>+</sup> depletion assays .
- Metabolite Analysis: Compare activity with parent compound Niraparib using LC-MS in cell lysates (e.g., HeLa or BRCA-mutated cell lines) to assess metabolic stability .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
Methodological Answer:
- Quantification: Use LC-MS/MS with a triple quadrupole mass spectrometer. Employ isotopically labeled internal standards (e.g., <sup>13</sup>C/<sup>15</sup>N-labeled peptide) to minimize matrix effects .
- Validation: Follow FDA bioanalytical guidelines for linearity (1–1000 ng/mL), accuracy (85–115%), and precision (CV ≤15%) .
Advanced Research Questions
Q. How should researchers address contradictory data in bioactivity studies of this compound?
Methodological Answer:
Q. What experimental design principles apply to stability studies of this compound under physiological conditions?
Methodological Answer:
Q. How can statistical methods improve dose-response analysis for this compound?
Methodological Answer:
Q. What ethical considerations are critical for in vivo studies involving this compound?
Methodological Answer:
Q. How can batch-to-batch variability in peptide synthesis be mitigated?
Methodological Answer:
Q. What strategies validate molecular interactions between this compound and PARP enzymes?
Methodological Answer:
Q. How can existing literature on PARP inhibitors be integrated with new data on this metabolite?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
